Cas no 120014-07-5 (2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure
120014-07-5 structure
Product Name:2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
CAS No:120014-07-5
MF:C24H27NO3
MW:377.476086854935
MDL:MFCD08693144
CID:63463
PubChem ID:10762160
Update Time:2025-04-18

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
    • 2-[(1-Benzyl-4-piperidyl)methyleen]-5,6-dimethoxyindan-1-on
    • 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)piperidine
    • 1-BENZYL-4-[(5,6-DIMETHOXY-1-OXOINDAN-2-YLIDENE)METHYL]PIPERIDINE
    • 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine (Donepezil Impurity)
    • 1H-Inden-1-one, 2,3-dihydro- 5,6-dimethoxy-2-[[1-( phenylmethyl)-4-piperidinyl] methylene]-
    • 2-[1-(1-Benzyl-piperidin-4-yl)-meth-(E)-ylidene]-5,6-dimethoxy-indan-1-one
    • Dehydro Donepezil (Donepezil Impurity)
    • Dehydro Donepezi
    • Dehydro Donepezil
    • Donepezil USP RC A
    • Donepezil Impurity O
    • 1-Benzyl-4-(5,6-dimethoxy-1-ox
    • 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-
    • Donepezil related coMpound (E/Z Mixture)
    • 1-Benzyl-4-(5,6-diMethoxy-1-oxoindan-2-ylindeneMet
    • 1D3K90DIY3
    • (2E)-Dehydrodonepezil
    • (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
    • C24H27NO3
    • (2~{E})-5,6-dimethoxy-2-[[1-(phenylmethyl)piperidin-4-yl]methylidene]-3~{H}-inden-1-one
    • (E)-2-((1-benzylpiperid
    • 2-(1-Benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one;
    • PD134456
    • CHEMBL168938
    • (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one
    • Q27252264
    • 2-[(1-Benzylpiperidin-4-yl)methylene]-2,3-dihydro-5,6-dimethoxyinden-1-one
    • 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)-piperidine
    • AKOS000277341
    • 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one
    • 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-, (2E)-
    • 2-[(1-Benzyl-4-piperidyl)methylene]-5,6-dimethoxy-1-indanone
    • DS-0813
    • 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-
    • 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-
    • CS-0166756
    • 2-((1-Benzylpiperidin-4-yl)methylene)-5 pound not6-dimethoxy-2 pound not3-dihydro-1H-inden-1-one
    • DZ7
    • 1H-Inden-1-one,2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-
    • (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one
    • BCP28366
    • DONEPEZIL HYDROCHLORIDE MONOHYDRATE IMPURITY F [EPIMPURITY]
    • UNII-1D3K90DIY3
    • 120014-07-5
    • MFCD08693144
    • DONEPEZIL HYDROCHLORIDE IMPURITY F [EP IMPURITY]
    • EN300-7363542
    • 145546-80-1
    • VFA54680
    • CS-W006058
    • AC-26327
    • 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methylene)-, (2E)-
    • 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine
    • (2E)-Dehydrodonepezil (Donepezil Impurity)
    • (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
    • BDBM50280646
    • 2-[(E)-(1-BENZYL-4-PIPERIDINYL)METHYLIDENE]-5,6-DIMETHOXY-1-INDANONE
    • DB-251065
    • DTXSID50163093
    • Donepezil related compound a-[USP]
    • Donepezil related compound a-(USP)
    • DTXCID5085584
    • DONEPEZIL HYDROCHLORIDE IMPURITY F (EP IMPURITY)
    • MDL: MFCD08693144
    • Inchi: 1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+
    • InChI Key: LPMOTUSFDTTWJL-UDWIEESQSA-N
    • SMILES: O=C1C2C=C(C(=CC=2C/C/1=C\C1CCN(CC2C=CC=CC=2)CC1)OC)OC

Computed Properties

  • Exact Mass: 377.19900
  • Monoisotopic Mass: 377.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.209
  • Melting Point: 176-178 ºC
  • Boiling Point: 542.774°C at 760 mmHg
  • Flash Point: 282.06°C
  • Refractive Index: 1.636
  • PSA: 38.77000
  • LogP: 4.21910

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Security Information

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Pricemore >>

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